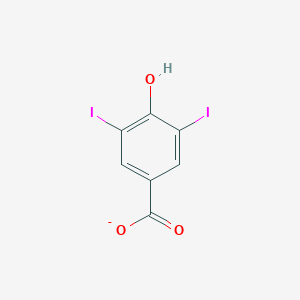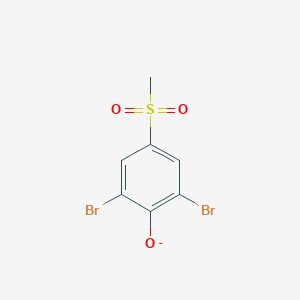![molecular formula C23H16N2O3S B429588 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one](/img/structure/B429588.png)
2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a methoxyaniline moiety, and a benzochromenone core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyaniline with a suitable thioamide under acidic conditions.
Coupling with Benzochromenone: The thiazole derivative is then coupled with a benzochromenone precursor using a palladium-catalyzed cross-coupling reaction.
Final Cyclization: The intermediate product undergoes cyclization to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Benzothiazole Derivatives: These compounds also contain a thiazole ring and exhibit similar pharmacological properties.
Uniqueness
2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C23H16N2O3S |
|---|---|
Molecular Weight |
400.5g/mol |
IUPAC Name |
2-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]benzo[f]chromen-3-one |
InChI |
InChI=1S/C23H16N2O3S/c1-27-16-9-7-15(8-10-16)24-23-25-20(13-29-23)19-12-18-17-5-3-2-4-14(17)6-11-21(18)28-22(19)26/h2-13H,1H3,(H,24,25) |
InChI Key |
ODKDOMCOGSZFOA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(1,3-Benzothiazol-2-yl)phenoxy]acetohydrazide](/img/structure/B429507.png)




![4-[(4-hydroxy-3-methylbenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B429516.png)







